Opicapone
Overview
Description
Opicapone is a medication administered with levodopa in people with Parkinson’s disease . It is a catechol-O-methyltransferase (COMT) inhibitor . The most common side effects are dyskinesia (difficulty controlling movement), constipation, increased blood creatine kinase, hypotension/syncope, and decreased weight . Opicapone works to restore the levels of dopamine in the parts of the brain that control movement and coordination .
Synthesis Analysis
The synthesis of Opicapone involves oxidation with urea-hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA), followed by AlCl3-promoted demethylation . Another method involves the reaction mixture being filtered, solid washed with water followed by methanol, and dried at 50°C under vacuum to obtain Opicapone .
Chemical Reactions Analysis
Opicapone blocks the COMT enzyme, responsible for breaking down levodopa, making more available to reach the brain by increasing its clinical effects and enabling patients to gain control over motor symptoms . It also involves primarily 3-O-sulfate conjugation at the nitrocatechol ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Increased Levodopa Bioavailability : Opicapone enhances the systemic and central bioavailability of levodopa, a key drug in Parkinson's disease treatment. It achieves this by increasing levodopa exposure and reducing levels of its metabolite, 3-O-methyldopa (3-OMD) in the brain, thus acting as an effective long-acting COMT inhibitor (Bonifácio et al., 2014).
Tolerability and Pharmacokinetics : Opicapone is well-tolerated and its systemic exposure increases in a dose-proportional manner. It exhibits a short elimination half-life, indicating its suitability for once-daily dosing, which is beneficial for patient compliance (Rocha et al., 2013).
Impact on Motor Fluctuations in Parkinson's Disease : In patients with Parkinson's disease, opicapone improves levodopa pharmacokinetics, COMT activity, and motor response, demonstrating its effectiveness in managing motor fluctuations associated with the disease (Ferreira et al., 2015).
Cardiac Safety : Opicapone does not induce a clinically significant prolongation of the QTc interval in the heart, indicating its cardiac safety even at therapeutic and supratherapeutic doses (Pinto et al., 2015).
Safety Profile in Parkinson's Disease Management : Long-term use of opicapone is generally safe and well-tolerated, supporting its clinical usefulness in managing Parkinson's disease motor fluctuations (Lees et al., 2019).
Efficacy and Tolerability : Opicapone has shown to be effective and well-tolerated, with a safety profile similar to placebo. This supports its role as a first-line therapy for motor complications in Parkinson’s disease patients (Castro Caldas et al., 2018).
Comparison with Other COMT Inhibitors : In clinical trials, opicapone has demonstrated noninferiority to entacapone, a widely used COMT inhibitor, and reduced the mean off time in Parkinson's disease patients more effectively than placebo (Ferreira et al., 2016).
Pharmacokinetic Drug Evaluation : Opicapone shows linear, dose-dependent absorption and a significant decrease in COMT activity. It is effective in reducing off periods and increasing on-time without troublesome dyskinesia in Parkinson's disease patients (Svetel et al., 2018).
Pharmacological Profile in Animal Models : Opicapone's pharmacological properties have been evaluated in rat models, demonstrating its potential effectiveness and safety profile, laying the groundwork for its clinical application (Bonifácio et al., 2015).
Safety And Hazards
Opicapone was found to be safe and well-tolerated, with frequencies of treatment-emergent adverse events similar to placebo . The most common side effects reported were dyskinesia and dry mouth . Serious adverse events considered at least possibly related to opicapone were reported for 1.4% of patients .
Future Directions
properties
IUPAC Name |
5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOADIZOVZTJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026417 | |
Record name | Opicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
minimal | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa. | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Opicapone | |
CAS RN |
923287-50-7 | |
Record name | Opicapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Opicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OPICAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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